molecular formula C11H22O B102399 1-Tert-butyl-4-methoxycyclohexane CAS No. 15876-31-0

1-Tert-butyl-4-methoxycyclohexane

Cat. No. B102399
CAS RN: 15876-31-0
M. Wt: 170.29 g/mol
InChI Key: XMLDPBGRPWQRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-4-methoxycyclohexane is an organic compound that belongs to the class of cycloalkanes. It is commonly used in scientific research, particularly in the field of organic chemistry. The compound is synthesized through a number of methods, and its properties make it a useful tool in the laboratory.

Mechanism Of Action

The mechanism of action of 1-Tert-butyl-4-methoxycyclohexane is not well understood. However, it is believed to act as a solvent in organic reactions, as well as a reactant in some cases. The compound has been shown to have some biological activity, but the mechanism of action is not clear.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Tert-butyl-4-methoxycyclohexane. However, it has been shown to have some biological activity, particularly in the area of antifungal activity. The compound has also been shown to have some cytotoxic activity against cancer cells.

Advantages And Limitations For Lab Experiments

1-Tert-butyl-4-methoxycyclohexane has a number of advantages for use in lab experiments. It is a relatively stable compound, and it can be synthesized in high yield. It is also a useful solvent for a number of organic reactions. However, the compound is not without limitations. It has limited solubility in some solvents, and it may not be suitable for use in some reactions.

Future Directions

There are a number of future directions for research on 1-Tert-butyl-4-methoxycyclohexane. One area of interest is the biological activity of the compound. Further research is needed to determine the mechanism of action and potential therapeutic applications of the compound. Another area of interest is the synthesis of new compounds using 1-Tert-butyl-4-methoxycyclohexane as a starting material. This could lead to the development of new drugs or other compounds with potential biological activity. Finally, further research is needed to optimize the synthesis method for 1-Tert-butyl-4-methoxycyclohexane, with the goal of increasing yield and reducing costs.

Synthesis Methods

1-Tert-butyl-4-methoxycyclohexane can be synthesized through a number of methods. One common method involves the reaction of cyclohexene with tert-butyl alcohol and methanol in the presence of a strong acid catalyst. Another method involves the reaction of cyclohexanone with tert-butyl alcohol and sodium methoxide in methanol. The yield of the compound varies depending on the method used, but it can be as high as 80%.

Scientific Research Applications

1-Tert-butyl-4-methoxycyclohexane is commonly used in scientific research, particularly in the field of organic chemistry. The compound is used as a solvent, as well as a reactant in organic synthesis. It has been used in the synthesis of a number of compounds, including 1-tert-butyl-4-methoxycyclohexene, which has been shown to have antifungal activity. The compound has also been used in the synthesis of a number of other compounds with potential biological activity.

properties

CAS RN

15876-31-0

Product Name

1-Tert-butyl-4-methoxycyclohexane

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1-tert-butyl-4-methoxycyclohexane

InChI

InChI=1S/C11H22O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h9-10H,5-8H2,1-4H3

InChI Key

XMLDPBGRPWQRBE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(CC1)OC

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC

Other CAS RN

15876-31-0
74052-93-0

synonyms

Cyclohexane,1-(1,1-dimethylethyl)-4-methoxy-trans-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.